molecular formula C15H20BrNO2 B5890065 2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide

2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide

Cat. No.: B5890065
M. Wt: 326.23 g/mol
InChI Key: PSGKRNRCNGHDFY-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide is an organic compound with a complex structure, featuring a brominated phenoxy group and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide typically involves multiple steps. One common method starts with the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(4-bromo-3-methylphenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with cyclohexylamine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized derivatives, potentially introducing new functional groups.

    Reduction: Formation of reduced derivatives, often simplifying the molecular structure.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The brominated phenoxy group can engage in halogen bonding with biological targets, while the cyclohexylacetamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide is unique due to its specific combination of a brominated phenoxy group and a cyclohexylacetamide moiety. This combination imparts distinct physicochemical properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-11-9-13(7-8-14(11)16)19-10-15(18)17-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGKRNRCNGHDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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